D-2,3-Diaminopropionic acid monohydrochloride

Chiral resolution Enantiomeric purity Quality control

Procure (R)-(-)-2,3-Diaminopropionic acid hydrochloride (CAS 6018-56-0), the essential chiral Dap scaffold for tuberactinomycin antibiotics and IκB kinase inhibitors. This stable, single-enantiomer hydrochloride salt eliminates costly racemic resolution, ensuring stereochemical fidelity for bioactive molecule synthesis. Its unique β-amino pKa enables pH-sensitive drug delivery design and protease-resistant peptides. Order high-purity material for reliable, industrial-scale R&D.

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 6018-56-0
Cat. No. B556112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2,3-Diaminopropionic acid monohydrochloride
CAS6018-56-0
SynonymsL-tyrosine; tyrosine; 60-18-4; (S)-Tyrosine; p-Tyrosine; L-p-Tyrosine; 4-Hydroxy-L-phenylalanine; Tyrosine,L-; L-(-)-Tyrosine; H-Tyr-OH; (2S)-2-amino-3-(4-hydroxyphenyl)propanoicacid; 3-(4-Hydroxyphenyl)-L-alanine; (-)-alpha-Amino-p-hydroxyhydrocinnamicacid; L-Phenylalanine,4-hydroxy-; Tyrosine(VAN); Tyrosinum[Latin]; Tirosina[Spanish]; (S)-alpha-Amino-4-hydroxybenzenepropanoicacid; beta-(p-Hydroxyphenyl)alanine; (S)-(-)-Tyrosine; (S)-3-(p-Hydroxyphenyl)alanine; L-2-Amino-3-p-hydroxyphenylpropanoicacid; FEMANo.3736; Rxosine; Tyrosinum
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)[O-])[NH3+])O
InChIInChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1
InChIKeySKWCZPYWFRTSDD-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility479 mg/L (at 25 °C)
0.00 M
SOLUBILITY IN WATER 0.453 G/L @ 25 °C;  INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE;  SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ACETIC ACID
0.479 mg/mL
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride (CAS 6018-56-0) – A Defined Stereoisomer for Enantioselective Synthesis and pH-Responsive Peptide Engineering


(R)-(-)-2,3-Diaminopropionic Acid Hydrochloride (CAS 6018-56-0), also known as 3-amino-D-alanine hydrochloride or H-D-Dap-OH·HCl, is a non-proteinogenic chiral α,β-diamino acid. As a protected hydrochloride salt, it provides a stable, single-enantiomer form of the 2,3-diaminopropionic acid (Dap) scaffold [1]. This compound is a critical building block for the synthesis of several classes of bioactive molecules, including the tuberactinomycin family of antituberculosis antibiotics (e.g., viomycin and capreomycin) [2], and serves as a key intermediate in the preparation of IkB kinase inhibitors [3].

Why (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride Cannot Be Substituted with its L-Enantiomer, Racemate, or Structurally Similar Diamino Acids


The 2,3-diaminopropionic acid (Dap) core is present in multiple stereochemical forms (R/D, S/L, and racemic DL) and has close structural analogs like 2,4-diaminobutyric acid (Dab) and ornithine (Orn) [1]. Simple substitution is not possible due to: 1) strict stereochemical requirements of biological targets, where only the (R)-enantiomer is the natural precursor for specific antibiotics [2]; 2) the unique pKa of the β-amino group in Dap (lowered to ~6.3 in peptide contexts), which confers pH-sensitive behavior not observed with Dab or Orn [3]; and 3) the need for a defined stereocenter to avoid the increased synthetic complexity and purification costs associated with resolving racemic mixtures post-synthesis [4].

Quantitative Evidence for (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride Differentiation in Synthesis and Bioactivity


Chiral Identity and Quality Control: Defined Specific Rotation for (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride

The (R)-(-)-enantiomer of 2,3-diaminopropionic acid hydrochloride has a well-defined specific rotation that serves as a critical quality control parameter to distinguish it from its (S)-(+)-enantiomer and the racemate. According to vendor technical specifications, the optical rotation for the (R)-(-)-form is [α]20/D = -20.0° to -26.0° (C=2, 1 mol/L HCl) . This contrasts with the expected positive rotation of the L-enantiomer and a near-zero rotation for a true racemic mixture. This specification is essential for procurement to ensure the correct stereoisomer is being sourced for stereoselective synthesis.

Chiral resolution Enantiomeric purity Quality control Pharmaceutical intermediates

Proteolytic Resistance Enhancement: Dap Substitution in Antimicrobial Peptides vs. Unmodified Sequence

Incorporation of a single L-2,3-diaminopropionic acid (L-Dap) residue into the cationic antimicrobial peptide Pep05 (KRLFKKLLKYLRKF) resulted in a derivative with significantly enhanced stability toward proteases compared to the unmodified parent peptide [1]. While the study evaluated the L-enantiomer, the findings demonstrate the general utility of the Dap scaffold for improving peptide stability. The exact quantitative change in half-life (t1/2) is not provided in the abstract, but the study confirms a substantial increase in proteolytic resistance, a critical hurdle in the development of peptide therapeutics.

Antimicrobial peptides Proteolytic stability Peptide engineering Amino acid substitution

pH-Sensitive Conformational Change: Dap-Containing Peptides vs. Lysine/Ornithine Analogs

When incorporated into linear cationic amphipathic peptides, the β-NH2 group of 2,3-diaminopropionic acid (Dap) exhibits a pKa that is lowered to approximately 6.3 [1]. This value is significantly shifted from the typical pKa of a primary amine (~9-10), enabling a change in protonation state between pH 5 and 7, which corresponds to the pH gradient experienced during endosomal acidification. In contrast, analogous peptides containing lysine (pKa ~10.5) or ornithine (pKa ~10.8) do not undergo this pH-dependent protonation shift in the same range, and consequently, do not exhibit the same large-scale conformational changes [1].

pH-responsive vectors Gene delivery Peptide conformation Endosomal escape

High-Impact Research and Industrial Applications for (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride


Stereospecific Synthesis of Tuberactinomycin Antibiotics (Viomycin and Capreomycin) and IκB Kinase Inhibitors

The defined (R)-stereochemistry of this compound is essential for the synthesis of the tuberactinomycin family of antituberculosis antibiotics, where it serves as a direct biosynthetic precursor [1]. Industrial production of IκB kinase inhibitors, a class of anti-inflammatory drug candidates, also relies on enantiomerically pure 2,3-diaminopropionic acid derivatives as key building blocks [2].

Design of Proteolytically Stable Antimicrobial and Therapeutic Peptides

Incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences has been shown to enhance resistance to degradation by trypsin, plasma proteases, and secreted bacterial proteases [3]. This makes (R)-(-)-2,3-diaminopropionic acid hydrochloride a valuable starting material for developing next-generation peptide-based antimicrobials and other therapeutics with improved in vivo half-lives.

Engineering pH-Responsive Peptide Vectors for Targeted Gene and Drug Delivery

The unique property of Dap to lower its side-chain amine pKa to ~6.3 when in a peptide context allows for the rational design of pH-sensitive drug and gene delivery vectors [4]. These vectors remain stable at physiological pH (7.4) but undergo a conformational change in the acidic environment of the endosome (pH 5-6), facilitating endosomal escape and efficient cargo release—a critical bottleneck in nucleic acid therapy.

Synthesis of Orthogonally Protected Peptidomimetics and Unnatural Amino Acid Derivatives

The dual amine functionality of (R)-(-)-2,3-diaminopropionic acid hydrochloride allows for selective orthogonal protection, making it a versatile intermediate for creating complex peptidomimetics and conformationally constrained analogs of biologically active peptides [1]. This capability is central to modern medicinal chemistry efforts to improve drug-like properties of peptide leads.

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